

Application Notes and Protocols: Inducing Differentiation in AML Cells with TDI-11055

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Compound of Interest

Compound Name: TDI-11055

Cat. No.: B12363261

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **TDI-11055**, a potent and orally bioavailable small-molecule inhibitor of the eleven–nineteen leukemia (ENL) protein. **TDI-11055** induces differentiation in specific subtypes of Acute Myeloid Leukemia (AML) by targeting the YEATS domain of ENL, a critical reader of histone acylation. These notes and the accompanying protocols are intended to guide researchers in utilizing **TDI-11055** for preclinical studies in AML.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Specific molecular subtypes, such as those with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c), are particularly aggressive and often have a poor prognosis.[1][2] The ENL protein, a member of the YEATS domain family of acetyl-lysine readers, has been identified as a critical dependency for the survival and proliferation of these AML subtypes.[1][2][3]

TDI-11055 is a first-in-class ENL inhibitor that demonstrates significant therapeutic potential.[4][5] It functions by competitively blocking the interaction of the ENL YEATS domain with acetylated histones on the chromatin.[1][2] This displacement of ENL from key oncogenic gene loci, including MYC and the HOXA cluster, leads to the suppression of leukemogenic gene

expression programs and the induction of cellular differentiation.[1][2][6] Preclinical studies have shown that **TDI-11055** effectively inhibits the growth of MLL-r and NPM1-mutated AML cell lines and primary patient samples, and blocks disease progression in xenograft models.[1][2][4]

Data Presentation

Table 1: In Vitro Efficacy of TDI-11055 in AML Cell Lines

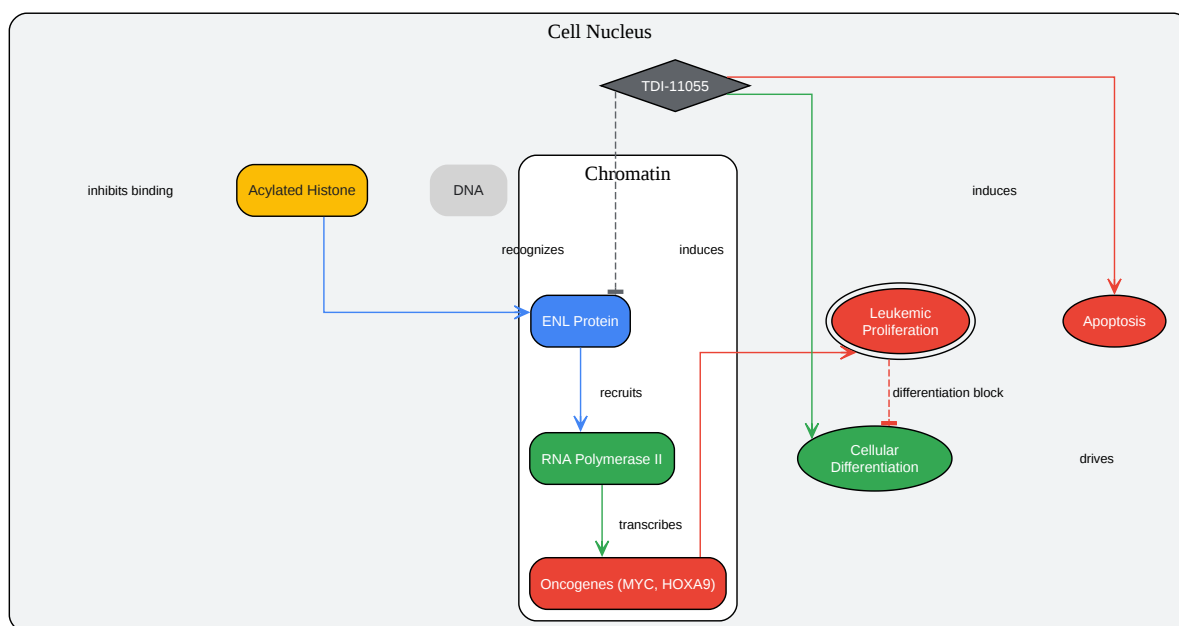
| Cell Line | Genotype | IC50 (nM) | Reference |
|-----------|-----------------|-----------|-----------|
| MV4;11 | MLL-AF4 | ~10 | [1] |
| MOLM-13 | MLL-AF9 | ~10 | [1] |
| OCI-AML2 | MLL-AF6 | ~100 | [7] |
| OCI-AML3 | NPM1c | ~10 | [1] |
| HL-60 | MLL-wt, NPM1-wt | >10,000 | [1] |
| K562 | MLL-wt, NPM1-wt | >10,000 | [1] |

Table 2: Effect of TDI-11055 on Colony Formation of AML Primary Patient Samples

| AML Subtype | TDI-11055 Concentration | Colony Formation Inhibition (%) | Reference |
|--------------|-------------------------|---------------------------------|-----------|
| MLL-r | 1 μ M | ~50% | [6] |
| MLL-r | 10 μ M | ~90% | [6] |
| NPM1-mutated | 1 μ M | ~40% | [6] |
| NPM1-mutated | 10 μ M | ~80% | [6] |

Signaling Pathway and Mechanism of Action

TDI-11055 acts as a targeted epigenetic modulator. The diagram below illustrates its mechanism of action in AML cells.



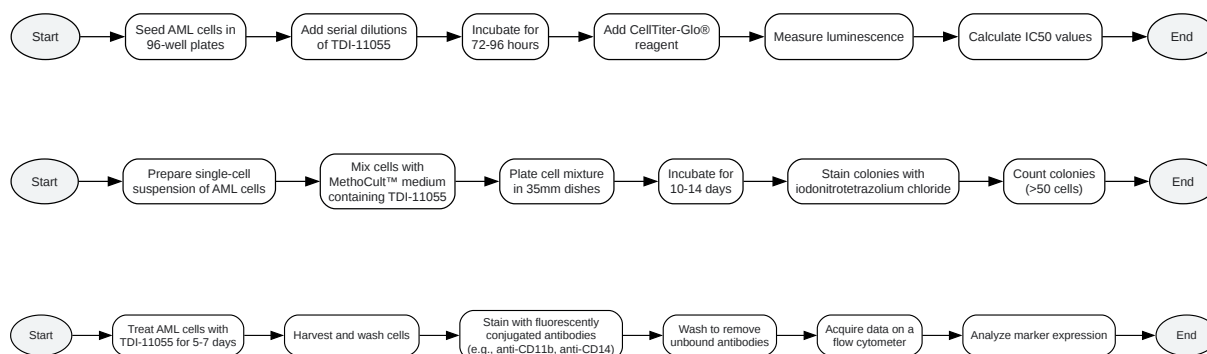
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Caption: Mechanism of action of **TDI-11055** in AML cells.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of **TDI-11055** in AML cell lines.



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